molecular formula C6H16Cl2N2O B6160885 1-methyl-1,4-diazepan-6-ol dihydrochloride CAS No. 2703778-92-9

1-methyl-1,4-diazepan-6-ol dihydrochloride

Cat. No. B6160885
CAS RN: 2703778-92-9
M. Wt: 203.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-methyl-1,4-diazepan-6-ol dihydrochloride” is a chemical compound with the CAS Number: 2305256-00-0 . It has a molecular weight of 203.11 and its InChI code is 1S/C6H14N2O.2ClH/c1-6(9)4-7-2-3-8-5-6;;/h7-9H,2-5H2,1H3;2*1H . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “1-methyl-1,4-diazepan-6-ol dihydrochloride” is 1S/C6H14N2O.2ClH/c1-6(9)4-7-2-3-8-5-6;;/h7-9H,2-5H2,1H3;2*1H . This indicates that the compound has a cyclic structure with a seven-membered ring, which includes two nitrogen atoms, one oxygen atom, and one methyl group attached to the ring.


Physical And Chemical Properties Analysis

“1-methyl-1,4-diazepan-6-ol dihydrochloride” is a powder at room temperature . Its molecular weight is 203.11 . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the search results.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-1,4-diazepan-6-ol dihydrochloride involves the reaction of 1,4-diazepane with methyl iodide followed by reduction with sodium borohydride. The resulting compound is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "1,4-diazepane", "Methyl iodide", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "1. 1,4-diazepane is reacted with methyl iodide in the presence of a base such as potassium carbonate to form 1-methyl-1,4-diazepane.", "2. The resulting compound is then reduced with sodium borohydride in a solvent such as ethanol to form 1-methyl-1,4-diazepan-6-ol.", "3. 1-methyl-1,4-diazepan-6-ol is then reacted with hydrochloric acid to form the dihydrochloride salt of 1-methyl-1,4-diazepan-6-ol." ] }

CAS RN

2703778-92-9

Molecular Formula

C6H16Cl2N2O

Molecular Weight

203.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.